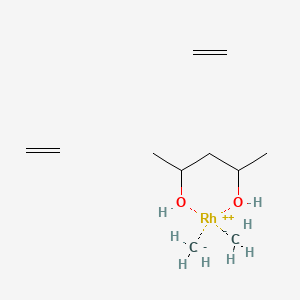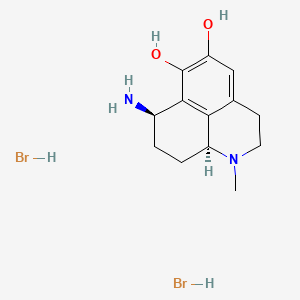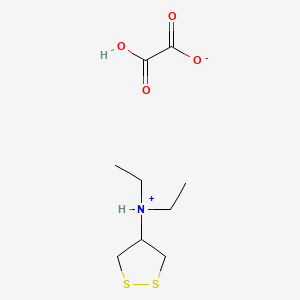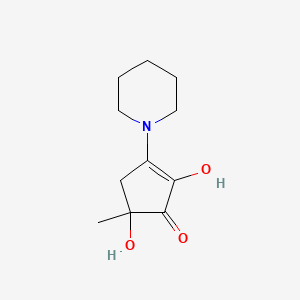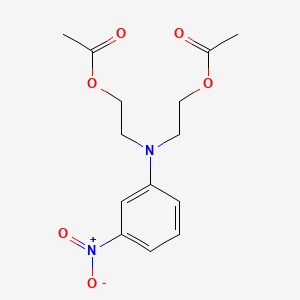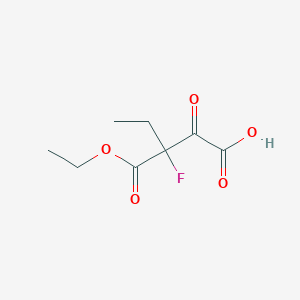
3-Ethoxycarbonyl-3-fluoro-2-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-2-fluoro oxaloacetate is an organic compound with the molecular formula C8H13FO4. It is a derivative of oxaloacetic acid, where two ethyl groups and a fluorine atom are substituted. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl-2-fluoro oxaloacetate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of a fluorinating agent. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of diethyl-2-fluoro oxaloacetate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity diethyl-2-fluoro oxaloacetate.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-2-fluoro oxaloacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl oxaloacetate.
Reduction: Reduction reactions can convert diethyl-2-fluoro oxaloacetate to diethyl-2-fluoro succinate.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Diethyl oxaloacetate.
Reduction: Diethyl-2-fluoro succinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl-2-fluoro oxaloacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl-2-fluoro oxaloacetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in metabolic pathways by mimicking the structure of natural substrates. The fluorine atom enhances its binding affinity to the active sites of enzymes, leading to effective inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl oxaloacetate
- Diethyl succinate
- Diethyl malonate
Uniqueness
Diethyl-2-fluoro oxaloacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H11FO5 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
3-ethoxycarbonyl-3-fluoro-2-oxopentanoic acid |
InChI |
InChI=1S/C8H11FO5/c1-3-8(9,5(10)6(11)12)7(13)14-4-2/h3-4H2,1-2H3,(H,11,12) |
Clave InChI |
FNUBTLKEPHMQOL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C(=O)O)(C(=O)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B15343538.png)


